

comparative analysis of the crystal structures of different metavanadates

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Compound of Interest

Compound Name: Calcium metavanadate

CAS No.: 14100-64-2

Cat. No.: B083413

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Comparative Guide: Crystal Structures and Performance of Metavanadates

Executive Summary

Metavanadates (

) represent a structurally diverse class of materials where the interplay between the alkali cation size and the flexible

anionic backbone drives significant variations in performance. For drug development professionals, the stability and solubility of ammonium metavanadate (

) are critical precursors for insulin-mimetic vanadium complexes. For materials scientists, the ionic conductivity of lithium metavanadate (

) offers a high-capacity cathode alternative for next-gen batteries.

This guide moves beyond basic crystallography to analyze how specific lattice parameters dictate the functional performance of these materials, providing actionable protocols for synthesis and characterization.

Structural Phylogeny: The Cation Radius Effect

The fundamental structural unit of metavanadates is the

tetrahedron. However, how these tetrahedra connect (corner-sharing chains) and pack is strictly governed by the radius of the cation (

).

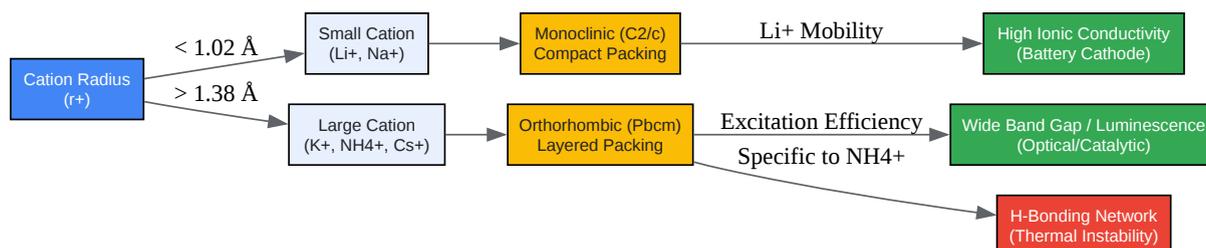
The Monoclinic vs. Orthorhombic Divide

As the cation radius increases, the coordination number (CN) required to stabilize the structure increases, forcing a phase transition from monoclinic to orthorhombic systems.

Compound	Cation Radius ()	Crystal System	Space Group	Structural Motif	Primary Application
	0.76	Monoclinic	(Diopside)	Edge-sharing chains linked by chains	Li-ion Cathodes
	1.02	Monoclinic		Similar to ; stable at RT	Na-ion Cathodes
	1.02	Orthorhombic		Stable > 400°C; different chain packing	Phase transition study
	1.38	Orthorhombic		Layers of chains separated by cations	Luminescence/Catalysis
	1.43	Orthorhombic		Isostructural with ; H-bonding stabilizes lattice	API Precursor
	1.67	Orthorhombic		Highly distorted cation environment	White LEDs

Visualization of Structural Logic

The following diagram illustrates the causal relationship between cation size, structural packing, and resulting material properties.



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Caption: Structural bifurcation driven by cation size. Small cations favor compact monoclinic structures facilitating ion transport, while larger cations form open orthorhombic lattices suitable for optical applications.

Synthesis Protocols: Self-Validating Systems

To ensure reproducibility (E-E-A-T), we present two distinct protocols. The choice of method dictates the defect density and surface area of the resulting crystal.

Protocol A: Solid-State Synthesis of Battery-Grade

Best for: Creating dense particles with high crystallinity for electrode materials.

Reagents:

(99.9%),

(99.9%).

- Stoichiometric Mixing: Mix

and

in a 1:1 molar ratio.

- Critical Step: Use a planetary ball mill (400 rpm, 4 hours) with acetone to ensure atomic-level mixing. Poor mixing leads to impurities.
- Calcination:
 - Ramp: 5°C/min to 350°C (dwell 2 hours) to decompose carbonates.
 - Ramp: 5°C/min to 550°C (dwell 6 hours).
 - Atmosphere: Air.
- Validation: XRD must show sharp peaks at (Monoclinic). Absence of peaks at confirms no unreacted.
- .

Protocol B: Aqueous Precipitation of Pharmaceutical-Grade

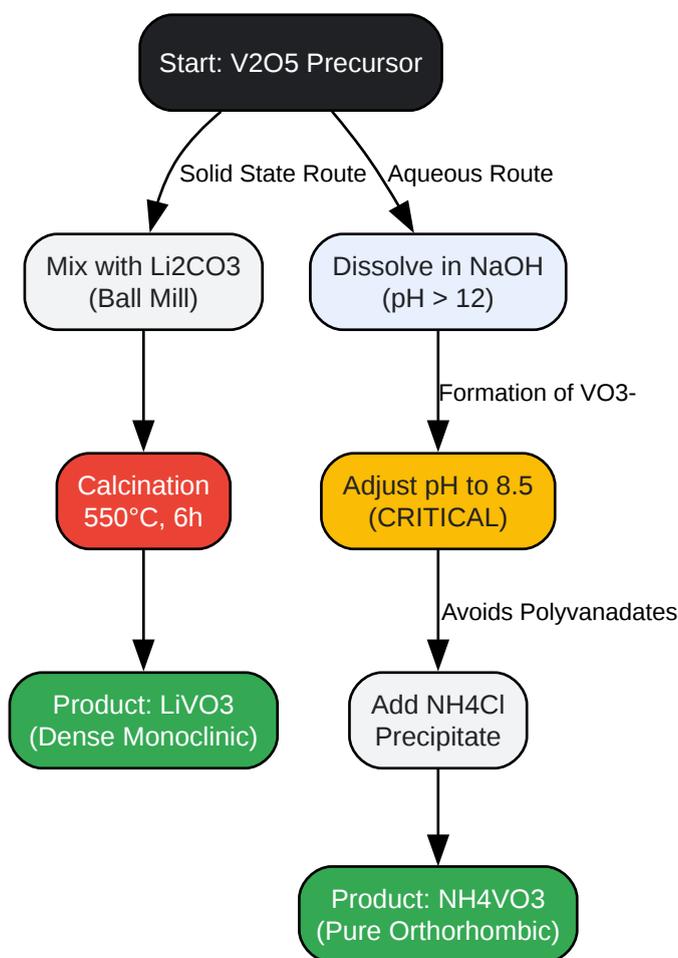
Best for: High purity precursors for drug development; controlling speciation.

Reagents:

,
,
.

- Dissolution: Dissolve in at 80°C.

- Mechanism:[1][2][3]
 - . Solution turns colorless/pale yellow.
- pH Adjustment (The Control Point):
 - Adjust pH to 8.0–8.5.
 - Warning: If pH < 7, orange polyvanadates (decavanadate) will form, contaminating the crystal structure.
- Precipitation: Add excess
(solid) while stirring at 40°C.
 - Observation: White precipitate of
forms immediately.
- Aging: Allow to settle for 4 hours to improve crystallinity (Ostwald ripening).
- Validation: FTIR should show strong V-O stretching at ~900
and N-H bending at ~1400
.



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Caption: Dual synthesis pathways. The aqueous route requires strict pH control (8.5) to prevent the formation of pharmacologically distinct polyvanadate species.

Comparative Performance Analysis

Electronic and Optical Properties

The band gap (

) in metavanadates is primarily determined by the charge transfer from O-2p orbitals to V-3d orbitals. However, the cation exerts an inductive effect, altering the V-O bond length and consequently the

Material	Band Gap ()	Emission ()	Ionic Conductivity ()
	~3.7	N/A	(High Li mobility)
	3.2	Blue-Green	Insulator
	3.06	Broad Yellow-Green (492 nm)	Insulator

Data Interpretation:

exhibits the lowest band gap due to the high distortion of the

tetrahedra induced by the massive

ion, making it the superior candidate for phosphor applications (LEDs).

Biological Relevance (For Drug Development)

While

is the synthesized crystal, its behavior in physiological media is complex.

- Insulin Mimetic Mechanism: Vanadate () acts as a phosphate analog, inhibiting protein tyrosine phosphatases (PTP1B), thereby enhancing insulin receptor signaling.
- Structural Stability: is thermodynamically unstable relative to decavanadate () in acidic environments (stomach acid).
- Formulation Note: To maintain the metavanadate structure in vivo, enteric coatings or chelation (e.g., bis(maltolato)oxovanadium) are often required, but high-purity remains the starting API.

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